![molecular formula C16H16N2O3 B2939163 N-[4-(乙酰氨基)苯基]-2-苯氧基乙酰胺 CAS No. 303122-33-0](/img/structure/B2939163.png)

N-[4-(乙酰氨基)苯基]-2-苯氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

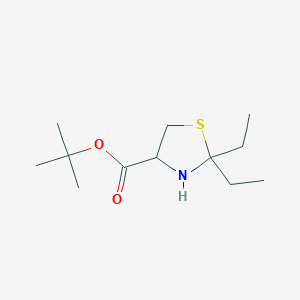

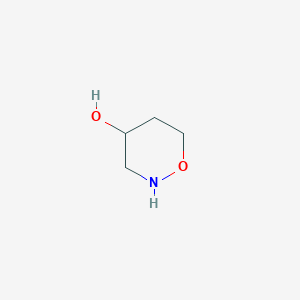

“N-[4-(acetylamino)phenyl]-2-phenoxyacetamide” is a chemical compound with the linear formula C16H16N2O3 . It is also known as "N-(4-ACETYLAMINO-PHENYL)-2-PHENOXY-ACETAMIDE" .

Molecular Structure Analysis

The molecular structure of “N-[4-(acetylamino)phenyl]-2-phenoxyacetamide” is represented by the linear formula C16H16N2O3 . For a more detailed structural analysis, you may need to refer to specialized databases or software.科学研究应用

化学选择性乙酰化

- 工艺优化和动力学: 该化合物已用于化学选择性乙酰化,特别是在抗疟疾药物的合成中。Magadum 和 Yadav (2018) 的一项研究重点优化工艺并了解该反应的机理和动力学 (Magadum & Yadav, 2018)。

合成和毒性研究

- 有毒代谢物的合成: Gemborys、Gribble 和 Mudge (1978) 进行的另一项研究描述了对乙酰氨基酚的毒性代谢物 N-羟基对乙酰氨基酚及其酚硫酸盐结合物的合成 (Gemborys, Gribble, & Mudge, 1978)。

抗癌、抗炎和镇痛活性

- 治疗剂的开发: Rani 等人 (2014) 探索了 2-(取代苯氧基)乙酰胺衍生物的抗癌、抗炎和镇痛潜力,突出了它们作为新治疗剂的潜力 (Rani, Pal, Hegde, & Hashim, 2014)。

代谢表型分析

- 了解对乙酰氨基酚代谢: Coen (2015) 进行了一项代谢表型分析研究,以更好地了解对乙酰氨基酚代谢及其相关的肝毒性,这是药物安全性研究中的一个关键领域 (Coen, 2015)。

光催化降解研究

- 环境影响评估: Jallouli 等人 (2017) 研究了对乙酰氨基酚在环境中的光催化降解,提供了对其在生态系统中影响和分解的见解 (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017)。

肝损伤中的植物化学物质

- 植物化学物质的作用: Subramanya 等人 (2018) 讨论了植物和植物来源的植物化学物质对对乙酰氨基酚诱导的肝损伤的治疗潜力,突出了医学中的替代方法 (Subramanya, Venkataraman, Meeran, Goyal, Patil, & Ojha, 2018)。

作用机制

Target of Action

N-(4-acetamidophenyl)-2-phenoxyacetamide, also known as N-[4-(acetylamino)phenyl]-2-phenoxyacetamide, is a potent and selective reversible inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound interacts with COX-2 by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, leading to a decrease in the production of these inflammatory mediators. This results in reduced inflammation and pain.

Pharmacokinetics

Similar compounds such as acetaminophen have been shown to be rapidly absorbed in the gastrointestinal tract and metabolized in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The inhibition of COX-2 by N-(4-acetamidophenyl)-2-phenoxyacetamide leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, providing relief for conditions such as arthritis, acute pain, and dysmenorrhea.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-acetamidophenyl)-2-phenoxyacetamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity. Additionally, genetic factors such as polymorphisms in the COX-2 gene or drug transporters could potentially influence the compound’s efficacy .

属性

IUPAC Name |

N-(4-acetamidophenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-12(19)17-13-7-9-14(10-8-13)18-16(20)11-21-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUYMLSLLYSAFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-[2-(methoxyimino)ethyl]-4-isothiazolecarbonitrile](/img/structure/B2939092.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2939093.png)

![5-chloro-1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2939094.png)

![2-(Furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2939096.png)

![(Z)-2-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939097.png)

![N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide](/img/structure/B2939100.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)